molecular formula C13H14N2O4S B2925895 Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1286722-61-9

Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2925895
CAS No.: 1286722-61-9
M. Wt: 294.33
InChI Key: FNKAUBXPLUICJZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is a heterocyclic aromatic structure, and is modified with an ethoxy group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The imino group can be reduced to an amine.

  • Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation products: Sulfoxides or sulfones.

  • Reduction products: Amines.

  • Substitution products: Various derivatives depending on the substituents used.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It may find use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Methyl 3-(2-methoxy-2-oxoethyl)thio]propionate

  • Methyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate

  • Methyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate

Uniqueness: Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and the presence of the benzothiazole core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-11(16)7-15-9-5-4-8(12(17)18-2)6-10(9)20-13(15)14/h4-6,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKAUBXPLUICJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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